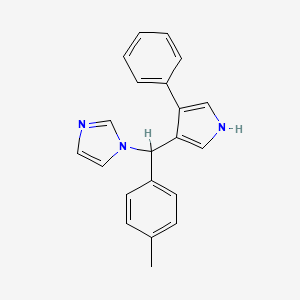
1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 4-methylphenyl group and a 4-phenyl-1H-pyrrol-3-yl group attached to the imidazole ring. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- can be achieved through several synthetic routes. One common method involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further reactions to introduce the 4-phenyl-1H-pyrrol-3-yl group . The reaction conditions typically involve the use of a base such as sodium hydroxide in a polar solvent like methanol . Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include mild bases, polar solvents, and controlled temperatures to ensure selective and efficient transformations.
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The compound’s anti-inflammatory properties may be attributed to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- can be compared with other similar compounds, such as:
4-Phenyl-1H-imidazole: This compound has a simpler structure with only a phenyl group attached to the imidazole ring.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: This compound contains an ethanone group instead of the pyrrol-3-yl group.
4-((1H-Imidazol-1-yl)methyl)benzoic acid: This compound has a benzoic acid group attached to the imidazole ring. The uniqueness of 1H-Imidazole, 1-((4-methylphenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
170938-56-4 |
|---|---|
Fórmula molecular |
C21H19N3 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
1-[(4-methylphenyl)-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole |
InChI |
InChI=1S/C21H19N3/c1-16-7-9-18(10-8-16)21(24-12-11-22-15-24)20-14-23-13-19(20)17-5-3-2-4-6-17/h2-15,21,23H,1H3 |
Clave InChI |
JEVPGEQVOZXWRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CNC=C2C3=CC=CC=C3)N4C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


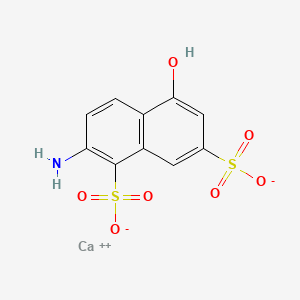
![Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate](/img/structure/B12675171.png)
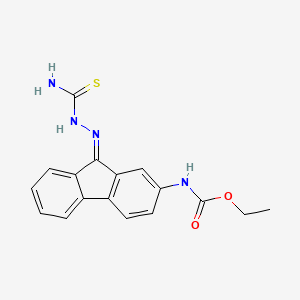




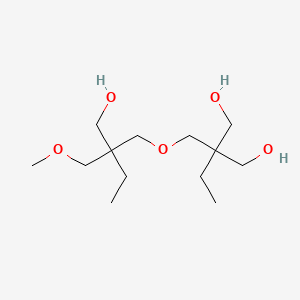
![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)
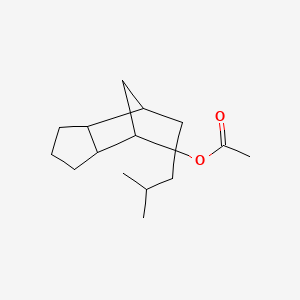
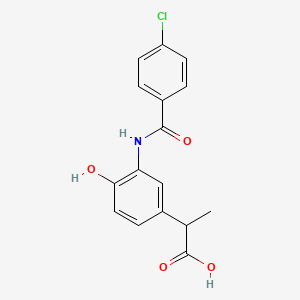
![Ethyl 2-[[2-[(2-ethylhexyl)oxy]ethylidene]amino]benzoate](/img/structure/B12675227.png)
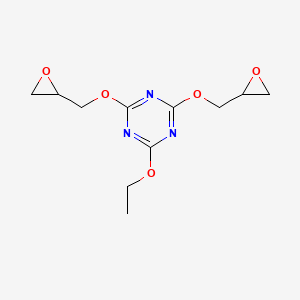
![4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate](/img/structure/B12675234.png)
